Lysergic acid pyrrolidate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lysergic acid pyrrolidate is discontinued (DEA controlled substance). This compound is an alkaloid.

科学的研究の応用

Synthesis of Lysergic Acid Pyrrolidate

The synthesis of this compound can be achieved through several methods, often involving the modification of lysergic acid. Recent advancements have focused on improving the efficiency and yield of these synthetic routes:

- Metabolic Engineering : Research has shown that engineered Saccharomyces cerevisiae can produce lysergic acid at higher yields. By knocking out specific genes like SCH9, researchers enhanced metabolic pathways that contribute to lysergic acid production. This approach resulted in a 17.4-fold increase in production, making it a promising method for generating precursors for further chemical modifications into compounds like this compound .

- Chemical Synthesis : Various synthetic pathways have been developed to create derivatives of lysergic acid, including pyrrolidate forms. These methods typically involve multi-step reactions that include cyclization and functional group transformations .

Therapeutic Applications

This compound and its derivatives have shown potential in various therapeutic contexts:

- Psychedelic Research : As part of the broader category of psychedelics, compounds derived from lysergic acid, including this compound, are being studied for their effects on mental health conditions such as depression and anxiety. Clinical trials have indicated that psychedelics can lead to significant improvements in treatment-resistant depression and anxiety disorders .

- Pain Management : Preliminary studies suggest that psychedelics may have analgesic properties. For instance, there is evidence from small-scale trials indicating that compounds related to lysergic acid can alleviate pain associated with conditions like cluster headaches and migraines .

Case Studies and Clinical Trials

Several case studies highlight the potential applications of lysergic acid derivatives:

- Cluster Headaches : A small case series demonstrated that 2-bromo-lysergic acid diethylamide (a derivative) improved symptoms in patients suffering from cluster headaches. This suggests that similar derivatives could be beneficial for pain management .

- Depression Treatment : In a notable clinical trial involving psilocybin (a psychedelic compound), participants experienced significant improvements in depressive symptoms after treatment, with many reporting sustained benefits over time. This indicates a potential pathway for developing new treatments based on lysergic acid derivatives .

Summary Table of Key Findings

化学反応の分析

Key Synthetic Pathways for Lysergic Acid Derivatives

The synthesis of lysergic acid derivatives generally involves these critical steps from the literature:

Heck Coupling Annulation

A foundational reaction for constructing the tetracyclic ergoline framework:

Reductive Steps

Critical for establishing stereochemistry and reducing reactive intermediates:

-

Sodium Borohydride (NaBH₄) : Reduces pyridinium salts to dihydropyridines (56% yield, ).

-

Triethylsilane (Et₃SiH) : Removes hydroxyl groups via reductive elimination1.

Protecting Group Strategies

-

N-Boc Protection : Temporarily shields amines during alkylation/reduction steps1.

-

Acetylation : Stabilizes indoline intermediates (e.g., compound 35 in Baillarge’s synthesis) .

Hypothetical Pyrrolidate Formation

While lysergic acid pyrrolidate is not explicitly documented in the sources, plausible derivatization reactions can be inferred:

Esterification with Pyrrolidine

Lysergic acid’s carboxyl group (position 8) could react with pyrrolidine via:

-

Activation : Use of DCC (dicyclohexylcarbodiimide) or EDCI (ethylcarbodiimide) with DMAP (dimethylaminopyridine).

-

Coupling : Nucleophilic acyl substitution with pyrrolidine.

Expected Challenges :

N-Alkylation Pathways

Pyrrolidine could be introduced at the indole nitrogen (position 6):

| Reagent | Conditions | Outcome |

|---|---|---|

| Methyl triflate | -78°C, THF | Pyridinium salt formation1 |

| NaBH₄ | Methanol, 0°C | Reduction to tertiary amine1 |

Stability and Reactivity Considerations

Lysergic acid derivatives exhibit sensitivity to:

-

Light/Oxygen : Aromatic and conjugated systems prone to oxidation .

-

Acidic Conditions : Risk of retro-aldol reactions in protic solvents1.

-

Thermal Stress : Dehydration of hydroxyl groups above 60°C .

Unresolved Synthetic Challenges

特性

CAS番号 |

2385-87-7 |

|---|---|

分子式 |

C21H25N3O4 |

分子量 |

321.4 g/mol |

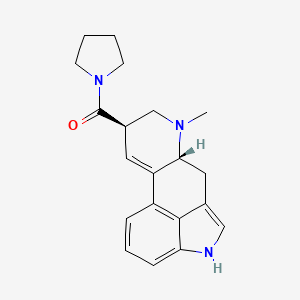

IUPAC名 |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C20H23N3O/c1-22-12-14(20(24)23-7-2-3-8-23)9-16-15-5-4-6-17-19(15)13(11-21-17)10-18(16)22/h4-6,9,11,14,18,21H,2-3,7-8,10,12H2,1H3/t14-,18-/m1/s1 |

InChIキー |

NIBGLCAHEXNKMV-BWTUWSSMSA-N |

SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5 |

異性体SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5 |

正規SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCCC5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lysergic acid pyrrolidate; LPD-824; LPD 824; LPD824; LSD-25-pyrrolidate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。